Purity Specification as a Procurement Baseline for 2-{[(2,4-Dimethylphenyl)amino]methyl}phenol
The target compound is commercially available with a minimum purity specification of >90% . While this does not constitute a functional performance advantage, it establishes a verifiable baseline for procurement that differs from the more rigorously characterized, high-purity standards typical of advanced lead compounds or commercial products. Many analogs, such as those used in medicinal chemistry optimization, are available at >95% purity, reflecting their further stage of development. This >90% specification is a direct vendor-provided attribute relevant for initial screening library procurement .
| Evidence Dimension | Commercial Purity Specification |
|---|---|
| Target Compound Data | >90% (minimum purity) |
| Comparator Or Baseline | Advanced lead compounds or commercial products typically require >95% or >98% purity. |
| Quantified Difference | Approximately 5-8% lower purity threshold |
| Conditions | Vendor specification (AKSci) for research use only |
Why This Matters
This establishes a clear, verifiable purity baseline for purchasing decisions, differentiating it as a screening-grade tool rather than a high-purity development candidate.
